molecular formula C18H24N2O5S B2419283 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1428380-49-7

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2419283
CAS RN: 1428380-49-7
M. Wt: 380.46
InChI Key: WLVLJJZDAUWMSE-UHFFFAOYSA-N
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Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as MP-10, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 is a small molecule that has been synthesized through a multistep process, and its mechanism of action involves the modulation of ion channels in the central nervous system. In

Scientific Research Applications

Synthesis and Chemical Properties

Research in synthetic chemistry has led to the development of compounds with structural similarities to the requested molecule. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, demonstrates the relevance of such compounds in drug synthesis. This process involves acylation, sulfonation, and substitution steps, showcasing the compound's role in the synthesis of more complex molecules (Wang, Tang, Xu, & Wang, 2015).

Pharmacological Applications

Compounds featuring the piperidine motif and related structural elements have been explored for their pharmacological properties. For instance, benzamide derivatives acting as selective serotonin 4 receptor agonists have been synthesized and evaluated for their effects on gastrointestinal motility, highlighting the potential therapeutic applications of such compounds in treating gastrointestinal disorders (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Material Science and Polymer Research

Research into polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile demonstrates the utility of these compounds in creating new materials with high thermal stability and solubility in polar solvents. These materials have potential applications in various industries, including electronics and aerospace (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Mechanism of Action

Mode of Action:

  • Formation of Methanesulfonates : The compound likely reacts with alcohols in the presence of a non-nucleophilic base to form methanesulfonates. This process involves the elimination of a leaving group (E1cb mechanism) to generate a highly reactive parent sulfene (CH2=SO2), which then reacts with the alcohol. Methanesulfonates serve as intermediates in various biochemical reactions .

Action Environment:

: Methanesulfonyl chloride (mesyl chloride) - Wikipedia. Link

properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-24-16-7-3-4-8-17(16)25-14-6-5-11-19-18(21)15-9-12-20(13-10-15)26(2,22)23/h3-4,7-8,15H,9-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVLJJZDAUWMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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